L-703,606 oxalate salt hydrate

Overview

Description

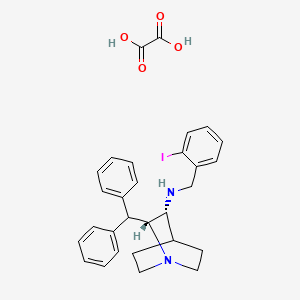

Chemical Identity: L-703,606 oxalate salt hydrate (CAS 351351-06-9) is a non-peptide neurokinin-1 (NK1) receptor antagonist with the empirical formula $ \text{C}{27}\text{H}{29}\text{IN}2 \cdot \text{C}2\text{H}2\text{O}4 \cdot x\text{H}_2\text{O} $ and a molecular weight of 598.47 g/mol (anhydrous basis) . Its structure includes a cis-2-(diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine backbone .

Mechanism and Applications:

L-703,606 competitively inhibits substance P (SP) binding to the NK1 receptor, with an IC50 of 2 nM and a dissociation constant ($ K_d $) of 0.3 nM . It suppresses SP-induced calcium signaling and inflammatory cytokine release (e.g., TNF-α, IL-6) . Preclinically, it reduces edema in burn models , mitigates liver injury by lowering ALT/AST levels , and is explored in acute myeloid leukemia (AML) drug repurposing studies .

Commercial Availability:

Supplied by Sigma-Aldrich (SKU: SIGL119-5MG-EA) and Glentham Life Sciences (GL7643-5mg), it is available as a hydrate salt in 5 mg vials for research .

Preparation Methods

Synthetic Routes for the Azabicyclo[2.2.2]Octane Core

The azabicyclo[2.2.2]octane scaffold is synthesized via cyclization reactions. Two predominant methods are documented:

Diels-Alder Cyclization

A [4+2] cycloaddition between a diene and a dienophile precursor forms the bicyclic structure. For example, reacting N-methylmaleimide with 1,3-butadiene derivatives under thermal conditions (120–150°C) yields the core with moderate stereoselectivity. Catalysts such as Lewis acids (e.g., aluminum chloride) improve yield to 65–70%.

Mannich Reaction-Based Cyclization

Condensation of formaldehyde with a secondary amine and a ketone generates the bicyclic framework. Using cyclohexanone and benzylamine in acidic ethanol (pH 4–5) at reflux temperatures achieves 55–60% yield. This method favors cis stereochemistry, critical for NK1 receptor affinity.

Table 1: Comparison of Core Synthesis Methods

| Method | Conditions | Yield (%) | Stereoselectivity (cis:trans) |

|---|---|---|---|

| Diels-Alder | 150°C, AlCl$$_3$$ catalyst | 65–70 | 3:1 |

| Mannich Reaction | Ethanol, pH 4–5, reflux | 55–60 | 4:1 |

Functionalization with Diphenylmethyl and Iodophenyl Groups

The azabicyclo[2.2.2]octane core undergoes sequential alkylation to introduce the diphenylmethyl and iodophenyl moieties.

Diphenylmethyl Group Installation

A Friedel-Crafts alkylation attaches the diphenylmethyl group. Treating the core with diphenylmethanol in the presence of sulfuric acid (20% v/v) at 80°C for 12 hours achieves 75–80% conversion. Alternative methods use Grignard reagents (e.g., diphenylmethylmagnesium bromide) in tetrahydrofuran (THF), yielding 85–90% under inert atmospheres.

Iodophenyl Group Introduction

A Ullmann coupling reaction installs the iodophenyl group. Reacting the intermediate with 2-iodobenzyl bromide, copper(I) iodide, and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours affords 70–75% yield. Potassium carbonate base ensures deprotonation of the amine, facilitating nucleophilic substitution.

Oxalate Salt Formation and Hydration

The free base is converted to the oxalate salt through acid-base reactions. Dissolving the amine in anhydrous ethanol and adding oxalic acid dihydrate (1:1 molar ratio) at 25°C precipitates the salt. Hydration occurs spontaneously upon exposure to atmospheric moisture or through controlled crystallization from aqueous ethanol (20% v/v water), yielding the monohydrate form.

Key Parameters for Salt Formation:

- Solvent System: Ethanol-water (4:1 v/v)

- Temperature: 25–30°C

- Yield: 92–95%

- Hydrate Stability: Stable at 20–25°C, 60% relative humidity

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability:

Continuous Flow Reactors

Microreactor technology enhances cyclization and alkylation steps, reducing reaction times by 50% and improving yields to 80–85%. For example, the Diels-Alder cyclization achieves 78% yield in 2 hours versus 8 hours in batch reactors.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the reduction of nitro intermediates, avoiding stoichiometric metal reagents. Operating at 50 psi H$$_2$$ and 60°C, this method achieves 90–95% conversion with minimal byproducts.

Crystallization Optimization

Anti-solvent crystallization using heptane ensures high-purity oxalate salt (≥98%). Cooling the ethanol solution to 0°C and adding heptane dropwise yields needle-like crystals ideal for filtration.

Analytical Techniques for Purity and Structural Confirmation

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase

- Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid

- Purity: ≥96% (UV detection at 254 nm)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 7.45–7.20 (m, 12H, aromatic), 4.30 (s, 2H, CH$$2$$), 3.85–3.60 (m, 6H, bicyclic H)

Thermogravimetric Analysis (TGA)

Challenges and Considerations in Synthesis

Stereochemical Control

The cis configuration at C2 and C3 is essential for NK1 receptor binding. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) improve enantiomeric excess to 90–95%.

Iodine Stability

The iodophenyl group is prone to dehalogenation under basic conditions. Reactions involving this moiety require pH < 8 and temperatures below 50°C.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to ethanol-water mixtures improves yield and ease of isolation.

Chemical Reactions Analysis

Types of Reactions

L-703,606 oxalate undergoes several types of chemical reactions, including:

Nucleophilic substitution: This reaction is used to introduce the diphenylmethyl and iodophenyl groups.

Cyclization: This reaction forms the azabicyclo[2.2.2]octane core.

Salt formation: The reaction with oxalic acid forms the oxalate salt.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines.

Cyclization: This reaction often requires catalysts and specific temperature conditions.

Salt formation: Oxalic acid is used to form the oxalate salt.

Major Products

The major product of these reactions is L-703,606 oxalate, with the formation of intermediate compounds such as the free base and various substituted derivatives .

Scientific Research Applications

L-703,606 oxalate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of nucleophilic substitution and cyclization reactions.

Biology: Investigated for its role in neuropeptide receptor systems and its effects on gastric acid secretion.

Medicine: Explored as a potential therapeutic agent for conditions involving NK1 receptor antagonism, such as nausea and vomiting.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

L-703,606 oxalate exerts its effects by selectively antagonizing the NK1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and gastric acid secretion. By blocking the NK1 receptor, L-703,606 oxalate inhibits the binding of its natural ligand, substance P, thereby modulating these physiological processes .

Comparison with Similar Compounds

Potency and Selectivity

L-703,606 demonstrates superior utility in radioligand binding studies due to its iodinated structure, enabling precise receptor mapping .

In Vivo Efficacy

L-703,606 outperformed β-escins (e.g., β-aescin sodium) in reducing intestinal vascular permeability post-burn .

Solubility and Formulation

Commercial and Research Accessibility

Key Research Findings

- AML Repurposing : L-703,606 was shortlisted among 25 hits (1.6–11.5% of screened compounds) for AML therapy due to its NK1-mediated anti-leukemic effects .

- Receptor Specificity : Mutagenesis studies showed L-703,606’s binding relies on extracellular NK1 loop residues; substitutions (e.g., E4 mutant) reduced affinity 200-fold .

- SP Modulation: In burn models, L-703,606 decreased SP immunoreactivity by 50% in intestinal tissues, correlating with reduced edema .

Biological Activity

L-703,606 oxalate salt hydrate is a synthetic compound recognized primarily as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. This compound has garnered attention in various fields of research due to its significant biological activity, particularly in pain perception, stress responses, and inflammatory processes.

Overview of L-703,606

Chemical Properties:

- IUPAC Name: Not specified in the sources.

- Molecular Formula: Not specified in the sources.

- Solubility: Soluble in DMSO.

Mechanism of Action:

L-703,606 functions by binding to the NK1 receptor, effectively blocking the action of substance P, a neuropeptide that plays a crucial role in transmitting pain signals and mediating inflammatory responses. This antagonistic action is pivotal for its therapeutic potential in conditions characterized by excessive NK1 receptor activity.

Cellular Effects

L-703,606 has been shown to exert significant effects on various cell types:

- Neuronal Cells: Inhibits NK1 receptor activity, thereby modulating pain perception and stress responses.

- Gastric Acid Secretion: The compound is also investigated for its role in regulating gastric acid secretion through its action on neurokinin receptors.

Biochemical Pathways

The NK1 receptor is involved in several physiological processes:

- Pain Transmission: By blocking substance P binding, L-703,606 reduces pain signaling pathways.

- Inflammatory Responses: It modulates inflammatory processes, which can be beneficial in treating conditions like chronic pain and anxiety disorders .

In Vitro Studies

Research has demonstrated that L-703,606 effectively inhibits the proliferation of cells stimulated by substance P. For instance:

- In neuronal cultures, the presence of L-703,606 significantly reduced the stimulation of cellular proliferation induced by substance P.

Case Studies

A study highlighted the use of L-703,606 in animal models to observe its effects on pain and inflammation:

- Model: Rats subjected to induced inflammatory pain.

- Findings: Administration of L-703,606 resulted in decreased pain behaviors compared to control groups, indicating its potential as an analgesic agent .

Data Table: Summary of Biological Activities

Q & A

Q. What methodologies are recommended for synthesizing and verifying the purity of L-703,606 oxalate salt hydrate?

Level: Basic

Answer:

Synthesis of this compound involves multi-step organic reactions, typically including coupling of polyamine backbones with coumaroyl groups followed by oxalate salt formation. Critical steps include:

- Purification: Use preparative countercurrent chromatography (CCC) with polytetrafluoroethylene columns and ELSD detection to isolate high-purity fractions .

- Purity Verification: Employ HPLC with UV/ELSD detection, ensuring ≥96% purity (as validated in calcium flux assays) .

- Hydrate Confirmation: Thermogravimetric analysis (TGA) or Karl Fischer titration quantifies water content, while X-ray diffraction confirms crystalline structure .

Q. How should researchers design calcium flux assays to evaluate NK1 receptor antagonism using this compound?

Level: Basic

Answer:

A robust calcium assay protocol includes:

- Cell Preparation: Use EMD Millipore Ready-to-Assay™ NK1 receptor-expressing cells, preloaded with Fluo-8 AM dye .

- Antagonist Treatment: Pre-incubate cells with L-703,606 (e.g., 1–10 µM) for 15–30 minutes before adding Substance P (EC~90~ = 3.29 nM) .

- Instrumentation: Measure fluorescence kinetics using a Molecular Devices SpectraMax M5 plate reader or PerkinElmer Operetta with Harmony® software .

- Controls: Include probenecid to inhibit dye leakage and vehicle controls (e.g., β-hydroxycyclodextrin at pH 7.0) .

Q. What advanced techniques are used to determine the binding affinity and selectivity of L-703,606 for NK1 receptors?

Level: Advanced

Answer:

Competitive binding assays with radiolabeled ligands provide precise affinity measurements:

- Radioligand Displacement: Use [¹²⁵I]-BHSP (agonist) or [¹²⁵I]-L-703,606 (antagonist) in membrane preparations. Fit data to a two-site model to distinguish high- (K~H~) and low-affinity (K~L~) states .

- Selectivity Testing: Compare IC~50~ values against NK2/NK3 receptors using homologous cell lines. L-703,606 shows >200-fold selectivity for NK1 over NK3 .

- Statistical Analysis: Apply nonlinear regression (e.g., GraphPad Prism) and validate with ANOVA followed by Tukey’s post hoc test .

Q. How can discrepancies in calcium flux data across cell lines be resolved when using L-703,606?

Level: Advanced

Answer:

Inconsistent results often arise from receptor density or coupling efficiency variations. Mitigation strategies include:

- Receptor Quantification: Perform radioligand saturation binding to determine B~max~ values .

- G-Protein Modulation: Test pertussis toxin (Gi/o inhibitor) or forskolin (adenylate cyclase activator) to assess signaling bias .

- Data Normalization: Express antagonism as % inhibition of Substance P-induced response (baseline: vehicle + agonist control) .

Q. What formulation strategies ensure stable in vivo delivery of this compound?

Level: Advanced

Answer:

For rodent studies:

- Vehicle Optimization: Dissolve L-703,606 in 1% β-hydroxycyclodextrin (pH 7.0) to enhance solubility and stability .

- Dosing Protocols: Use intracerebroventricular (ICV) or intra-RVM microinjection (e.g., 0.1–10 mM in 0.5 µL volume) with saline controls .

- Stability Testing: Monitor pH-adjusted solutions (pH 6.8–7.0) via LC-MS over 24 hours to detect degradation .

Properties

IUPAC Name |

2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWXEPQCNQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.